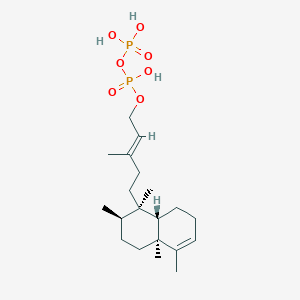
Terpentedienyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terpentedienyl diphosphate is the O-diphospho derivative of terpentedienol. It is a diterpenyl phosphate and a member of octahydronaphthalenes. It is a conjugate acid of a this compound(3-). It derives from a hydride of a terpentetriene.
Applications De Recherche Scientifique
Biochemical Significance
Terpentedienyl diphosphate is primarily known for its role as a precursor in the biosynthesis of various terpenoids. It is produced from geranylgeranyl diphosphate through the action of specific diterpene synthases. This compound is involved in:
- Antibiotic Production : this compound is a precursor to terpentecin, an isoprenoid antibiotic produced by certain bacteria. The enzyme terpentedienyl-diphosphate synthase catalyzes this conversion, highlighting its importance in developing natural antibiotics .
- Enzymatic Activity : Studies have shown that the enzyme Tpn2 from Kitasatospora sp. CB02891 can produce this compound efficiently when expressed in E. coli. This demonstrates the compound's utility in synthetic biology and metabolic engineering .
Medicinal Applications
The medicinal applications of this compound are primarily linked to its role in synthesizing bioactive terpenoids:
- Antimicrobial Properties : The derivatives formed from this compound have exhibited antimicrobial activities, making them potential candidates for developing new antibiotics against resistant strains of bacteria .
- Anti-inflammatory Effects : Some terpenoids derived from this compound have shown promise in reducing inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Industrial Applications
In addition to its biological significance, this compound has several industrial applications:
- Flavor and Fragrance Industry : Terpenoids derived from this compound are used extensively in the flavor and fragrance industry due to their aromatic properties. They contribute to the scent profiles of various products .
- Cosmetic Industry : The cosmetic industry utilizes terpenoids for their scent and potential skin benefits, including anti-aging properties derived from their antioxidant activities .
Case Study 1: Antibiotic Production
A study investigated the role of this compound in producing terpentecin by Kitasatospora sp. The research demonstrated that manipulating the biosynthetic pathway could enhance antibiotic yields significantly.
Case Study 2: Enzyme Engineering
Research on Tpn2 and Tpn3 enzymes revealed that fusing these enzymes could increase the efficiency of producing this compound and its derivatives. This approach not only improved yield but also allowed for substrate promiscuity, enabling the production of a broader range of terpenoids .
Data Table: Summary of Applications
| Application Area | Specific Use | Example Compounds/Products |
|---|---|---|
| Biochemical | Precursor for antibiotics | Terpentecin |
| Medicinal | Anti-inflammatory agents | Various terpenoid derivatives |
| Industrial | Flavoring agents | Essential oils |
| Cosmetic ingredients | Anti-aging formulations |
Propriétés
Formule moléculaire |
C20H36O7P2 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
[(E)-5-[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18H,6,8-10,12-14H2,1-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18+,19-,20-/m1/s1 |
Clé InChI |
LKJRXYMJDDAXEN-LENLPTBCSA-N |
SMILES isomérique |
C[C@@H]1CC[C@]2([C@H]([C@]1(C)CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCC=C2C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C2C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















